molecular formula C15H18BNO2 B062510 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 190788-62-6

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No. B062510
M. Wt: 255.12 g/mol
InChI Key: RNTGVJBKPQOGPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves the preparation of the compound through hydrolysis, where it was found that the expected product, (quinolin-8-yl)boronic acid, rapidly hydrolyzes in air but does not yield as anticipated. Instead, products such as the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride are formed, depending on hydrolysis conditions. These findings challenge the isolation of monomeric (quinolin-8-yl)boronic acid in its neutral form (J. Son et al., 2015).

Molecular Structure Analysis

The molecular structure of the hydrolysis products has been structurally characterized, revealing the complex nature of the compound's behavior in reaction conditions. The existence of zwitterionic forms or anhydrides suggests a versatile structural framework that could lead to various applications in synthetic chemistry.

Chemical Reactions and Properties

The compound exhibits unique reactivity patterns, such as rapid hydrolysis compared to other triorganoboranes, leading to the formation of significant products like mesityl(quinolin-8-yl)borinic acid and quinoline boronic acid dimer. The ambiphilic nature of the molecule accelerates water activation and protodeboronation, showcasing its potential in bifunctional catalysis and synthesis (J. Son et al., 2010).

Scientific Research Applications

  • Organic Synthesis

    • Summary: Organoboron compounds, such as aryl borate, are important intermediates in organic synthesis . They are highly stable, low in toxicity, and highly reactive in various transformation processes .
    • Method: Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
    • Results: The use of these compounds has led to advancements in the organic synthesis of drugs .
  • Pharmaceutical Applications

    • Summary: Boric acid compounds are used as enzyme inhibitors or specific ligand drugs .
    • Method: In drug application research, boric acid compounds are usually used to protect diols .
    • Results: These compounds have been used to treat tumors and microbial infections, and they can also be used to treat anticancer drugs .
  • Drug Delivery Systems

    • Summary: Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
    • Method: The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica .
    • Results: They can not only load anti-cancer drugs, but also deliver insulin and genes .
  • Fluorescent Probes

    • Summary: Boric acid compounds can also be used as fluorescent probes .
    • Method: These compounds can identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
    • Results: This has led to advancements in the detection of these substances .
  • Borylation of Alkylbenzenes

    • Summary: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method: This process involves the use of a palladium catalyst to form pinacol benzyl boronate .
    • Results: This method provides a new pathway for the synthesis of organoboron compounds .
  • Hydroboration of Alkynes and Alkenes

    • Summary: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method: This process involves the use of transition metal catalysts .
    • Results: This method provides a new pathway for the synthesis of organoboron compounds .

properties

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTGVJBKPQOGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590411
Record name 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

CAS RN

190788-62-6
Record name 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Quinolineboronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JH Son, SR Tamang, JC Yarbrough… - … für Naturforschung B, 2015 - degruyter.com
The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline was prepared and found to hydrolyze rapidly in air; however, the expected product (quinolin-8-yl)boronic acid …
Number of citations: 2 www.degruyter.com
小西菖太 - 2018 - eprints.lib.hokudai.ac.jp
The quinoline heterocyclic scaffold is an important structural motif that is found in many natural products, bioactive compounds, dyes, and other functional molecules, for example, Alq3 …
Number of citations: 4 eprints.lib.hokudai.ac.jp
小西, 菖太 - (No Title) - scholar.archive.org
The quinoline heterocyclic scaffold is an important structural motif that is found in many natural products, bioactive compounds, dyes, and other functional molecules, for example, Alq3 …
Number of citations: 2 scholar.archive.org

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